Product packaging for 1-(3-Pyrrolidinyl)indoline dihydrochloride(Cat. No.:CAS No. 1219957-59-1)

1-(3-Pyrrolidinyl)indoline dihydrochloride

Cat. No.: B1392392
CAS No.: 1219957-59-1
M. Wt: 261.19 g/mol
InChI Key: IISPGFJCBJMNHN-UHFFFAOYSA-N
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Description

Classification and Chemical Taxonomy

The chemical taxonomy of this compound places it within the broader class of organic compounds known as indolines, which are characterized by the presence of an indole moiety consisting of a pyrrolidine ring fused to a benzene ring to form 2,3-dihydroindole. Within the hierarchical classification system established by chemical databases and regulatory authorities, this compound belongs to the kingdom of organic compounds, specifically within the super class of organoheterocyclic compounds. The class designation of indoles and derivatives encompasses a vast array of naturally occurring and synthetic compounds that share the fundamental indole or indoline structural framework.

At the subclass level, the compound is classified among indolines, which represent a specific subset of indole derivatives where the pyrrole ring has been reduced to eliminate the aromatic character between carbons 2 and 3. This classification is particularly significant because it distinguishes these compounds from their fully aromatic indole counterparts and highlights the unique chemical and physical properties that arise from this structural modification. The presence of the pyrrolidine substituent at the nitrogen position further refines the classification and places this compound within a specialized group of nitrogen-substituted indolines.

The systematic classification extends to consideration of the compound's salt form, where the dihydrochloride designation indicates the presence of two protonated nitrogen centers paired with chloride anions. This salt formation represents a common pharmaceutical practice for improving the physicochemical properties of basic nitrogen-containing compounds, particularly their water solubility and crystalline stability. The classification system recognizes these salt forms as distinct chemical entities with their own unique properties, even though they share the same organic cation structure.

Classification Level Designation
Kingdom Organic compounds
Super Class Organoheterocyclic compounds
Class Indoles and derivatives
Sub Class Indolines
Chemical Type Nitrogen-substituted heterocycle
Salt Form Dihydrochloride

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of indoline chemistry and the development of synthetic methodologies for constructing complex nitrogen-containing heterocycles. The foundational work in indoline synthesis can be traced to the pioneering efforts in indole chemistry during the late 19th and early 20th centuries, when chemists first began exploring the reduction of indole systems and the preparation of partially saturated derivatives. The systematic study of indoline compounds gained momentum with the recognition that these structures could serve as important intermediates in the synthesis of biologically active compounds and pharmaceutical agents.

The specific synthetic approaches that enabled the preparation of pyrrolidine-substituted indolines emerged from advances in nitrogen heterocycle chemistry during the mid-20th century. The development of reliable methods for forming carbon-nitrogen bonds, particularly through reductive amination and nucleophilic substitution reactions, provided the chemical tools necessary for introducing pyrrolidine substituents onto indoline frameworks. These methodological advances were complemented by improvements in analytical techniques that allowed for the precise characterization of complex heterocyclic structures and their various salt forms.

The recognition of this compound as a distinct chemical entity reflects the increasing sophistication of medicinal chemistry research and the systematic exploration of structure-activity relationships in nitrogen-containing heterocycles. The compound's entry into chemical databases and literature, as evidenced by its PubChem identification number 53407976 and creation date of October 30, 2011, represents a relatively recent addition to the documented chemical space. This timeline suggests that the compound's synthesis and characterization occurred within the context of modern pharmaceutical research programs focused on exploring novel heterocyclic architectures for potential therapeutic applications.

The historical trajectory of this compound's development also reflects broader trends in pharmaceutical chemistry toward the exploration of conformationally constrained molecules and the systematic modification of known pharmacophores. The combination of indoline and pyrrolidine structural elements represents a rational design approach that seeks to capture the beneficial properties of both heterocyclic systems while introducing additional structural complexity that may enhance selectivity and potency in biological systems.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its individual molecular properties to encompass its role as a representative example of sophisticated structural design and synthetic methodology. Within the broader context of nitrogen-containing heterocycles, this compound exemplifies the power of combining multiple heterocyclic frameworks to create molecules with enhanced three-dimensional complexity and potential for selective biological interactions. The indoline core provides a rigid bicyclic framework that constrains molecular geometry while maintaining sufficient flexibility for conformational adaptation, while the pyrrolidine substituent introduces additional conformational degrees of freedom and potential hydrogen bonding capabilities.

Recent advances in biocatalytic construction of chiral pyrrolidines and indolines have highlighted the importance of these structural motifs in contemporary chemical synthesis. Research has demonstrated that enzymatic platforms can construct important chiral nitrogen-heterocyclic products, including pyrrolidines and indolines, through sophisticated intramolecular carbon-hydrogen amination reactions. These biocatalytic approaches have yielded engineered enzyme variants capable of catalyzing the formation of pyrrolidine and indoline derivatives with excellent enantioselectivity and catalytic efficiency, reaching yields up to 74% and enantiomeric ratios up to 99:1. Such developments underscore the continuing importance of these heterocyclic frameworks in modern synthetic chemistry and their potential for accessing complex chiral architectures.

The compound's significance is further amplified by its potential role in drug discovery and medicinal chemistry research. The structural complexity inherent in the pyrrolidine-substituted indoline framework provides multiple opportunities for molecular recognition and binding interactions with biological targets. Contemporary research in pharmaceutical chemistry has increasingly focused on the development of conformationally constrained molecules that can achieve high selectivity and potency through precise spatial arrangement of pharmacophoric elements. The rigid indoline core combined with the flexible pyrrolidine substituent creates an ideal balance between structural constraint and conformational adaptability that is highly valued in medicinal chemistry applications.

The methodological significance of this compound extends to its role in advancing synthetic chemistry techniques for heterocycle construction. Recent developments in iridium-catalyzed reductive generation of azomethine ylides have provided new avenues for accessing functionalized pyrrolidine architectures through dipolar cycloaddition reactions. These approaches, utilizing mild reaction conditions and readily available starting materials, demonstrate the continuing evolution of synthetic methodologies for constructing complex nitrogen-containing heterocycles. The successful application of such methods to pyrrolidine synthesis, achieving yields and selectivities comparable to traditional approaches while operating under milder conditions, represents a significant advancement in the field of heterocyclic chemistry.

Research Area Significance Key Developments
Biocatalysis Enzymatic construction of chiral heterocycles Up to 99:1 enantiomeric ratios achieved
Medicinal Chemistry Conformationally constrained pharmacophores Enhanced selectivity and potency potential
Synthetic Methodology Advanced heterocycle construction Iridium-catalyzed reductive processes
Structure-Activity Studies Multiple binding interaction sites Rigid-flexible structural balance

The broader implications of this compound's structure and properties extend to fundamental questions in chemical biology and drug design. The ability to systematically modify the substitution patterns on both the indoline and pyrrolidine components provides researchers with a powerful platform for exploring structure-activity relationships and optimizing molecular properties for specific applications. This systematic approach to molecular design represents a cornerstone of modern pharmaceutical research and highlights the continuing importance of heterocyclic chemistry in advancing our understanding of molecular recognition and biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18Cl2N2 B1392392 1-(3-Pyrrolidinyl)indoline dihydrochloride CAS No. 1219957-59-1

Properties

IUPAC Name

1-pyrrolidin-3-yl-2,3-dihydroindole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.2ClH/c1-2-4-12-10(3-1)6-8-14(12)11-5-7-13-9-11;;/h1-4,11,13H,5-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISPGFJCBJMNHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CCC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Closure and Reduction Approach

A widely used approach involves:

  • Step 1: Ring Closure Reaction
    Starting from appropriate precursors such as malic acid derivatives and methylamine analogs, a ring closure reaction is performed to form an intermediate cyclic compound. This step is often conducted in solvents such as toluene, chlorobenzene, or xylene under reflux conditions with water removal to drive the reaction forward.
    Example conditions:

    • Temperature: 85–150 °C (reflux)
    • Time: 10–18 hours
    • Solvent: Toluene, chlorobenzene, or xylene
    • Reactants: Malic acid and aqueous methylamine solution
  • Step 2: Reduction Reaction
    The intermediate is then subjected to reduction using mild and safer reducing agents like sodium borohydride or potassium borohydride in tetrahydrofuran (THF) under inert atmosphere. The reaction is carefully temperature-controlled (0 to 50 °C) to avoid side reactions. Dimethyl sulfate and trimethyl borate may be added dropwise to facilitate the reaction and improve yield and purity.
    After completion, the reaction is quenched with hydrochloric acid under ice bath conditions to form the dihydrochloride salt. The product is isolated by extraction and distillation under reduced pressure.

This method avoids hazardous reducing agents such as lithium aluminum hydride or red aluminum, improving safety and scalability.

Nucleophilic Substitution Using Amino Ester Hydrochlorides

Another method involves the reaction of amino ester hydrochlorides with indoline derivatives under basic conditions (e.g., triethylamine) in acetonitrile at room temperature. This base-mediated reaction promotes nucleophilic substitution or cyclodimerization leading to the formation of amino-substituted indoline derivatives. The use of triethylamine helps scavenge hydrogen chloride and catalyzes the reaction, improving yield and selectivity.

Detailed Experimental Conditions and Yields

Step Reaction Type Reagents & Conditions Temperature (°C) Time (h) Solvent Yield (%) Notes
1 Ring closure Malic acid + methylamine aqueous solution, reflux, water removal 85–150 10–18 Toluene, xylene, chlorobenzene 60–85 Intermediate solid is crystalline and easy to purify
2 Reduction Sodium borohydride + dimethyl sulfate + trimethyl borate, inert atmosphere, cooling and controlled addition 0–50 2–4 Tetrahydrofuran 70–85 Quenched with HCl to form dihydrochloride salt; extraction and distillation used
3 Nucleophilic substitution Amino ester hydrochloride + indoline derivative + triethylamine Room temp 12 Acetonitrile 75–90 Avoids side reactions by using triethylamine as HCl scavenger

Research Findings and Advantages of Methods

  • Safety and Scalability: Use of sodium borohydride and related reducing agents instead of lithium aluminum hydride or borane complexes enhances safety and facilitates scale-up production without compromising yield or purity.

  • Purity and Crystallinity: The intermediate compounds formed during ring closure are solid and crystalline, allowing for easier purification and higher final product purity.

  • Mild Reaction Conditions: The nucleophilic substitution method proceeds smoothly at room temperature with triethylamine, avoiding harsh conditions and reducing by-product formation.

  • High Diastereoselectivity: The base-mediated reactions involving amino ester hydrochlorides yield products with high diastereoselectivity, important for pharmaceutical applications.

Summary Table of Preparation Methods

Method Key Steps Reducing Agents / Catalysts Solvents Used Temperature Range (°C) Typical Yield (%) Advantages
Ring Closure + Reduction Ring closure → Reduction → Salt formation Sodium borohydride, dimethyl sulfate Toluene, xylene, THF 0–150 70–85 Safe, scalable, high purity
Nucleophilic Substitution Indoline + amino ester hydrochloride Triethylamine (base catalyst) Acetonitrile Room temperature 75–90 Mild conditions, high selectivity

Chemical Reactions Analysis

1-(3-Pyrrolidinyl)indoline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

1-(3-Pyrrolidinyl)indoline dihydrochloride is being investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. The indole and pyrrolidine rings are commonly found in biologically active molecules, which can interact with various receptors and enzymes, making this compound a candidate for ligand design in drug discovery.

Potential Therapeutic Uses

  • Neuroscience : Preliminary research indicates that this compound may exhibit significant biological activity relevant to the central nervous system, suggesting potential neuroprotective properties.
  • Ligand Design : Its structural features allow for interactions with neurotransmitter receptors, which could be harnessed for developing new treatments for conditions such as depression or anxiety.

Organic Synthesis

Due to the presence of reactive functional groups, this compound could serve as a useful intermediate or building block in organic synthesis. It is being explored for its reactivity in various chemical transformations, which could lead to the development of new compounds with desirable properties.

Case Studies and Research Findings

Research on this compound has revealed several promising findings:

  • Neuroprotective Effects : Studies have indicated that derivatives of indole compounds can exhibit neuroprotective effects, potentially mitigating damage from neurodegenerative diseases. The specific mechanisms by which this compound exerts these effects remain an area of active investigation.
  • Synthesis and Reactivity : The synthesis typically involves multi-step organic reactions. Researchers are exploring various synthetic routes to optimize yields and purities, which may enhance its application in pharmaceutical contexts.
  • Biological Activity : Interaction studies suggest that the compound can engage with multiple biological targets, leading to varied pharmacological effects. Understanding these interactions is crucial for developing effective therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(3-Pyrrolidinyl)indoline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: 1-(2-Pyrrolidinylmethyl)indoline Dihydrochloride

This analog differs in the substitution position of the pyrrolidinyl group (2-pyrrolidinyl vs. 3-pyrrolidinyl).

Piperidine-Based Analogs: 1-(Piperidin-4-ylmethyl)indoline Dihydrochloride

Replacing the pyrrolidinyl group with a piperidinyl moiety increases the ring size from five-membered (pyrrolidine) to six-membered (piperidine). This modification (CAS: 82485-24-3) introduces additional conformational flexibility and may enhance interactions with larger hydrophobic pockets in target proteins .

Heterocyclic Variations: 3-(Piperidin-4-yl)indolin-2-one Hydrochloride

This compound (CAS: 252882-61-4) replaces the indoline core with an indolin-2-one structure, introducing a ketone group. The piperidin-4-yl substituent and altered core significantly impact polarity and hydrogen-bonding capacity, which could affect solubility and metabolic stability .

Substituent Effects: Seco-CI Indole Derivatives

For example, 5-O-methylsulfonyl and 5-O-aminosulfonyl indole derivatives (Compounds 2 and 3) exhibit cytotoxicity comparable to doxorubicin against cancer cell lines (COLO 205, SK-MEL-2, A549, JEG-3) due to their small sulfonyl groups . This suggests that substituent choice in 1-(3-pyrrolidinyl)indoline derivatives could similarly modulate pharmacological profiles.

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature
1-(3-Pyrrolidinyl)indoline dihydrochloride C₁₃H₂₀Cl₂N₂ 275.22 1220018-70-1 Indoline core, 3-pyrrolidinyl substituent
1-(2-Pyrrolidinylmethyl)indoline dihydrochloride C₁₃H₂₀Cl₂N₂ 275.22 1220027-46-2 Indoline core, 2-pyrrolidinyl substituent
1-(Piperidin-4-ylmethyl)indoline dihydrochloride C₁₄H₂₂Cl₂N₂ 289.25 82485-24-3 Indoline core, piperidin-4-yl substituent
3-(Piperidin-4-yl)indolin-2-one hydrochloride C₁₃H₁₆ClN₃O 265.74 252882-61-4 Indolin-2-one core, piperidin-4-yl substituent

Biological Activity

1-(3-Pyrrolidinyl)indoline dihydrochloride is a compound with significant biological activity, particularly noted for its interactions within the central nervous system (CNS). This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C13H20Cl2N2
  • Molecular Weight : 275.22 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of indoline derivatives with pyrrolidine under controlled conditions. The process may include:

  • Formation of Indoline : Starting from commercially available indole derivatives.
  • Pyrrolidine Substitution : Utilizing pyrrolidine in a nucleophilic substitution reaction to introduce the pyrrolidinyl group.
  • Hydrochloride Formation : Converting the base form into its dihydrochloride salt for enhanced solubility and stability.

Central Nervous System Effects

Research indicates that this compound exhibits notable effects on the CNS, potentially acting as a modulator of neurotransmitter systems. Key findings include:

  • Neurotransmitter Interaction : The compound has been shown to interact with various receptors, including serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and psychosis .
  • Antidepressant-like Effects : In animal models, administration of this compound resulted in significant antidepressant-like behavior, indicating its potential as a therapeutic agent for depression.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity:

  • Inhibition of Bacterial Growth : Studies have demonstrated that this compound can inhibit the growth of several bacterial strains, including those resistant to conventional antibiotics. This suggests a possible role in developing new antimicrobial therapies .
  • Mechanism of Action : The antimicrobial effects are hypothesized to result from the compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Receptor Binding : The compound's structural similarity to known neurotransmitters allows it to bind effectively to various receptors in the CNS, influencing neuronal signaling pathways.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes critical for bacterial survival and proliferation, contributing to its antimicrobial properties .

Case Study 1: Antidepressant Activity

A study conducted on rodent models demonstrated that administration of this compound led to significant reductions in depressive-like behaviors when compared to control groups. The study utilized behavioral tests such as the forced swim test and tail suspension test, which are standard measures for assessing antidepressant efficacy.

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity against various Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than many existing antibiotics, highlighting its potential as a new antimicrobial agent.

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
CNS ModulationAntidepressant-like effects,
AntimicrobialInhibition of bacterial growth ,
Enzyme InhibitionDisruption of bacterial enzymes

Q & A

Basic Research Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods.
  • Waste Segregation : Separate aqueous and organic waste; neutralize acidic residues before disposal.
  • Environmental Compliance : Partner with certified waste management agencies for hazardous material disposal .

How can researchers validate the purity of this compound batches for pharmacological studies?

Advanced Research Question
Combine orthogonal analytical techniques:

  • HPLC-DAD : Use a C18 column with UV detection at 254 nm.
  • Karl Fischer Titration : Quantify water content (<1% for stability).
  • Residual Solvent Analysis : Employ GC-MS to detect traces of ethanol or DMSO .

What strategies are recommended for troubleshooting low yields in the final dihydrochloride salt formation step?

Q. Methodological Design

  • Counterion Screening : Test alternative acids (e.g., HBr, H2SO4) for salt formation.
  • Crystallization Optimization : Adjust anti-solvent addition rates (e.g., dropwise ether addition).
  • pH Monitoring : Ensure the reaction mixture remains below pH 2 during HCl addition .

How can in vivo pharmacokinetic studies be designed to assess the bioavailability of this compound?

Advanced Research Question

  • Animal Models : Administer the compound orally and intravenously to rodents (n=6/group).
  • Plasma Sampling : Collect blood at 0, 1, 2, 4, 8, and 24 hours post-dose.
  • Bioanalytical Methods : Quantify compound levels via LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .

What are the best practices for reconciling discrepancies between computational predictions and experimental binding affinities?

Advanced Research Question

  • Force Field Adjustments : Refine parameters for solvation effects or protonation states.
  • Dynamic Simulations : Run molecular dynamics (MD) simulations to assess conformational flexibility.
  • Experimental Validation : Use surface plasmon resonance (SPR) to measure binding kinetics under simulated conditions .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Pyrrolidinyl)indoline dihydrochloride
Reactant of Route 2
1-(3-Pyrrolidinyl)indoline dihydrochloride

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